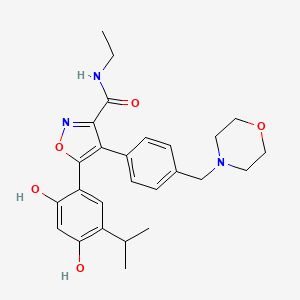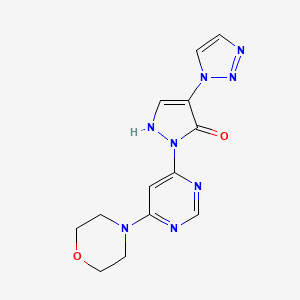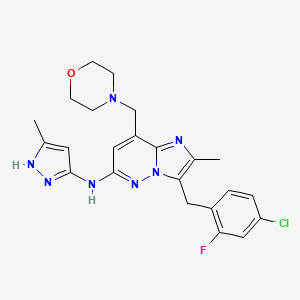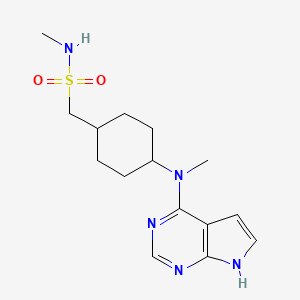![molecular formula C17H20ClF4N7O B612098 2-N-[5-chloro-1-[(3S,4S)-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl]pyrazol-4-yl]-4-N-methyl-5-(trifluoromethyl)pyrimidine-2,4-diamine CAS No. 1536200-31-3](/img/structure/B612098.png)
2-N-[5-chloro-1-[(3S,4S)-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl]pyrazol-4-yl]-4-N-methyl-5-(trifluoromethyl)pyrimidine-2,4-diamine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Parkinson’s Disease Therapy
GNE-9605 has drawn significant interest in the neuroscience research community because it is one of the most compelling targets for a potential disease-modifying Parkinson’s disease therapy . It is a highly potent and selective inhibitor of leucine-rich repeat kinase 2 (LRRK2), which is associated with familial Parkinson’s disease .
Neurodegenerative Disorders
Beyond Parkinson’s disease, the inhibition of LRRK2 by GNE-9605 could potentially have implications for other neurodegenerative disorders. The compound’s brain penetration and metabolic stability make it a promising candidate for further research in this area .
Metabolic Stability Studies
GNE-9605 has demonstrated excellent metabolic stability in human hepatocytes and liver microsomes . This makes it a useful compound in studies investigating metabolic processes and drug interactions.
Kinase Inhibition
GNE-9605 is a potent inhibitor of LRRK2, with an IC50 value of 18.7 nM . It is selective for LRRK2 over 178 kinases, inhibiting only TAK1-TAB1 >50% at a concentration of 0.1 μM . This selectivity makes it a valuable tool in kinase inhibition studies.
Brain Penetration Studies
The compound has demonstrated brain penetration across multiple species . This makes GNE-9605 a valuable tool in studies investigating the blood-brain barrier and the delivery of therapeutic compounds to the brain.
Safety and Efficacy Studies
The demonstrated metabolic stability, brain penetration, and selectivity of GNE-9605 support its use in preclinical efficacy and safety studies . These studies are crucial in the drug development process, helping to determine the potential benefits and risks of a compound before it proceeds to clinical trials.
Mecanismo De Acción
Target of Action
GNE-9605 is a highly potent and selective inhibitor of the leucine-rich repeat kinase 2 (LRRK2) . LRRK2 is a protein that plays a significant role in both familial and sporadic forms of Parkinson’s disease .
Mode of Action
GNE-9605 interacts with LRRK2 by inhibiting its kinase activity . Specifically, it inhibits LRRK2 Ser1292 autophosphorylation . This interaction blocks LRRK2 in a robust, dose-dependent manner .
Biochemical Pathways
The inhibition of LRRK2 by GNE-9605 affects the biochemical pathways associated with Parkinson’s disease. The genetic and biochemical evidence suggests that pathogenic missense mutations increase LRRK2 kinase activity . By inhibiting this activity, GNE-9605 potentially alters the progression of Parkinson’s disease.
Pharmacokinetics
GNE-9605 exhibits excellent pharmacokinetic properties. It is orally active and has a total plasma clearance of 26 mL/min/kg with excellent oral bioavailability (90%) . It also demonstrates excellent brain penetration, which is crucial for its effectiveness in treating neurodegenerative diseases like Parkinson’s .
Result of Action
The primary result of GNE-9605’s action is the inhibition of LRRK2 Ser1292 autophosphorylation . This inhibition can potentially alter the progression of Parkinson’s disease.
Propiedades
IUPAC Name |
2-N-[5-chloro-1-[(3S,4S)-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl]pyrazol-4-yl]-4-N-methyl-5-(trifluoromethyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClF4N7O/c1-23-15-10(17(20,21)22)4-24-16(27-15)26-12-5-25-29(14(12)18)13-2-3-28(6-11(13)19)9-7-30-8-9/h4-5,9,11,13H,2-3,6-8H2,1H3,(H2,23,24,26,27)/t11-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXPEQJKNAWNQA-AAEUAGOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1C(F)(F)F)NC2=C(N(N=C2)C3CCN(CC3F)C4COC4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=NC(=NC=C1C(F)(F)F)NC2=C(N(N=C2)[C@H]3CCN(C[C@@H]3F)C4COC4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClF4N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes GNE-9605 a promising candidate for Parkinson's disease therapy?
A1: GNE-9605, also known as 2-N-[5-chloro-1-[(3S,4S)-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl]pyrazol-4-yl]-4-N-methyl-5-(trifluoromethyl)pyrimidine-2,4-diamine, is a highly potent and selective inhibitor of leucine-rich repeat kinase 2 (LRRK2) []. LRRK2 is considered a compelling target for Parkinson's disease therapy as its mutations are linked to the disease. GNE-9605 demonstrates favorable characteristics such as metabolic stability, brain penetration across species, and high selectivity for LRRK2. These features make it suitable for preclinical efficacy and safety studies to assess its potential as a disease-modifying therapy for Parkinson's disease [].
Q2: How does GNE-9605 achieve its high potency and selectivity for LRRK2?
A2: The research paper focuses on the structural optimization of an aminopyrazole lead compound. While the specific structural features of GNE-9605 that contribute to its potency and selectivity are not explicitly discussed, the paper mentions that modifications were made in the solvent-exposed region of the ATP-binding site of LRRK2 []. This suggests that GNE-9605 likely exerts its inhibitory effects by binding to this site and competing with ATP. Further research would be needed to elucidate the specific interactions between GNE-9605 and LRRK2 that contribute to its desirable pharmacological profile.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



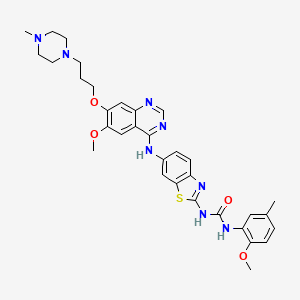
![N-[5-[3-(benzenesulfonamido)phenyl]-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B612018.png)
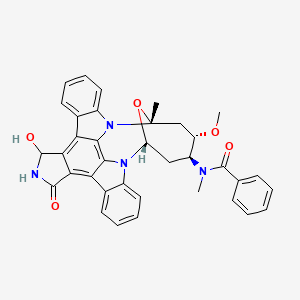
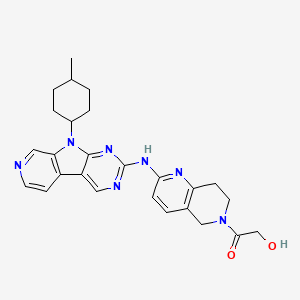
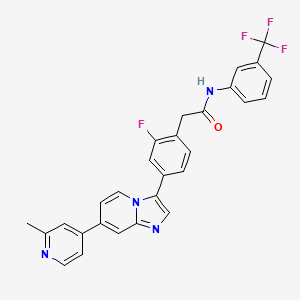
![(15S,16R,18R)-16-amino-N,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxamide](/img/structure/B612027.png)
![(1r,4r)-4-(2-(butylamino)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol](/img/structure/B612028.png)
![1-cyclopropyl-4-[4-[[5-methyl-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]methyl]-2-pyridinyl]-piperazine](/img/structure/B612029.png)

